6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The structure of the compound is also usually depicted.
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, and stability. The compound’s reactivity with other substances is also often studied.Scientific Research Applications
Cycloaddition Reactions and Chemical Synthesis
Research into cycloaddition reactions of isonitrosoflavanone esters with Schiff bases and heteroaromatic rings, such as imidazoles and pyrazoles, highlights the importance of these processes in synthesizing complex organic compounds. These reactions are crucial for creating compounds with potential applications in pharmaceuticals, agrochemicals, and materials science. The chemical identities and structures resulting from these reactions are often elucidated using X-ray diffraction studies, indicating the precise arrangement of atoms within the molecules and their potential for further chemical modification (Katritzky et al., 1980).
Chemical Modification and Molecular Interactions
The study of the formation of adducts, such as the reaction of 3-nitrobenzo[a]pyrene with DNA, demonstrates the capacity of nitroaromatic compounds to form covalent bonds with biological macromolecules. This property is significant for understanding the mutagenic and carcinogenic potentials of environmental contaminants and for designing molecules with specific interactions with biological targets (Herreno-Saenz et al., 1993).
Catalytic Activities and Metal Complexes
Research on dinickel(II) complexes of bis(N-heterocyclic carbene) ligands, containing [Ni2(μ-OH)] cores, reveals their high efficiency as catalysts for the coupling of aryl chlorides. Such complexes demonstrate the potential of incorporating heterocyclic compounds into catalyst designs for improving reaction efficiencies in organic synthesis, particularly in cross-coupling reactions that are foundational in pharmaceutical and materials chemistry (Zhou et al., 2008).
Molecular Structure and Hydrogen Bonding
Studies on the hydrogen-bonded structures of compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate highlight the role of hydrogen bonding in determining the molecular conformation and properties of organic compounds. Understanding these interactions is crucial for the design of molecules with desired physical and chemical properties, which can be applied in drug design, material science, and catalysis (Portilla et al., 2007).
Safety And Hazards
This involves studying the potential risks associated with the compound. It includes toxicity, flammability, and environmental impact.
Future Directions
This involves predicting or suggesting future research directions. It could include potential applications of the compound, or new reactions or syntheses to explore.
properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O6S/c1-20-5-4-19-17(20)28-9-11-7-14(22)15(8-26-11)27-16(23)10-2-3-12(18)13(6-10)21(24)25/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEVNVYVQXYWLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate |
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